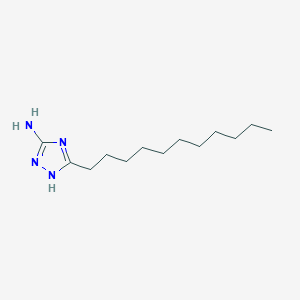
5-ウンデシル-1H-1,2,4-トリアゾール-3-アミン
概要
説明
5-Undecyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the group of triazoles. It is characterized by its unique molecular structure, which includes a triazole ring substituted with an undecyl chain. This compound has gained attention due to its potential biological and pharmaceutical activities.
科学的研究の応用
5-Undecyl-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardiovascular applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
作用機序
Target of Action
It’s known that 1h-1,2,4-triazol-3-amine, a core structure in the compound, has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
It’s known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that 1,2,4-triazoles have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .
生化学分析
Biochemical Properties
5-Undecyl-1h-1,2,4-triazol-3-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases and demethylases, which are crucial in regulating cellular processes . The interaction between 5-Undecyl-1h-1,2,4-triazol-3-amine and these enzymes involves binding to the active sites, thereby modulating their activity. Additionally, this compound can interact with biomolecules like nucleic acids, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of 5-Undecyl-1h-1,2,4-triazol-3-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating the activity of key signaling molecules, 5-Undecyl-1h-1,2,4-triazol-3-amine can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
At the molecular level, 5-Undecyl-1h-1,2,4-triazol-3-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites . This binding can lead to conformational changes in the enzymes, reducing their catalytic efficiency. Additionally, 5-Undecyl-1h-1,2,4-triazol-3-amine can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression . These interactions ultimately result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Undecyl-1h-1,2,4-triazol-3-amine have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Studies have shown that 5-Undecyl-1h-1,2,4-triazol-3-amine remains stable under specific conditions, but prolonged exposure to certain environments can result in its degradation . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-Undecyl-1h-1,2,4-triazol-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At higher doses, toxic effects have been observed, including cellular damage and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-Undecyl-1h-1,2,4-triazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress response . Additionally, 5-Undecyl-1h-1,2,4-triazol-3-amine can affect the levels of certain metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Undecyl-1h-1,2,4-triazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . The distribution of 5-Undecyl-1h-1,2,4-triazol-3-amine can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Undecyl-1h-1,2,4-triazol-3-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5-Undecyl-1h-1,2,4-triazol-3-amine has been observed to localize in the mitochondria, where it can influence energy metabolism and oxidative stress response . The precise localization of this compound within cells can significantly impact its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecyl-1h-1,2,4-triazol-3-amine typically involves the reaction of undecylamine with 1,2,4-triazole derivatives. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through nucleophilic substitution and cyclization under microwave irradiation .
Industrial Production Methods
Industrial production of 5-Undecyl-1h-1,2,4-triazol-3-amine involves bulk manufacturing processes that ensure high purity and yield. These processes often utilize custom synthesis services and bulk procurement strategies to meet the demand for research and development .
化学反応の分析
Types of Reactions
5-Undecyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents like bromine and chlorine are often employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substitution patterns.
5-Amino-1H-1,2,4-triazole: Another triazole derivative with different functional groups.
4,5-Dicyano-1,2,3-Triazole: Known for its energetic properties and applications in materials science .
Uniqueness
5-Undecyl-1h-1,2,4-triazol-3-amine is unique due to its undecyl chain, which imparts distinct hydrophobic properties and enhances its biological activity. This structural feature differentiates it from other triazole derivatives and contributes to its potential as a versatile compound in various scientific fields.
特性
IUPAC Name |
5-undecyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)17-16-12/h2-11H2,1H3,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKJBYGCXDTNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303370 | |
| Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92168-88-2 | |
| Record name | NSC158032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
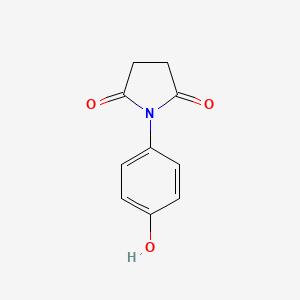
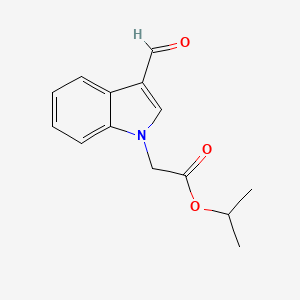

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)
![3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1362380.png)
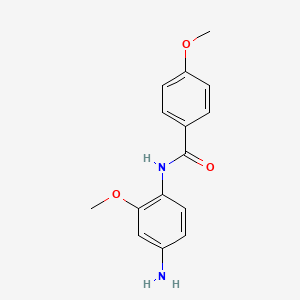
![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)

![2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1362392.png)


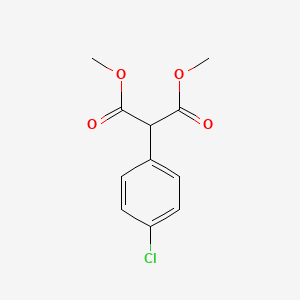

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
